molecular formula C20H15F2N5O2 B3414397 2,4-difluoro-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide CAS No. 946328-55-8

2,4-difluoro-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide

Cat. No. B3414397
CAS RN: 946328-55-8
M. Wt: 395.4 g/mol
InChI Key: QNMYGBCTUZUWQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2,4-difluoro-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide” is a complex organic molecule that contains several functional groups and rings, including a benzamide group, a 1,2,4-triazole ring, and a pyridazine ring . These components are common in many pharmaceutical compounds due to their ability to interact with various biological targets .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (benzene and pyridazine), a 1,2,4-triazole ring, and functional groups like amide and ether . These features could influence the compound’s reactivity, stability, and interactions with biological targets .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out . For example, the amide group might undergo hydrolysis under acidic or basic conditions, while the aromatic rings might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of polar functional groups (like amide) and aromatic rings could affect its solubility, melting point, and other properties .

Scientific Research Applications

Anticancer Activity

Compounds with the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold, which is similar to the structure of the compound , have been found to exhibit anticancer activity . This suggests that “2,4-difluoro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide” may also have potential anticancer applications.

Antimicrobial Activity

The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold has also been associated with antimicrobial activity . This indicates that the compound could be used in the development of new antimicrobial agents.

Analgesic and Anti-inflammatory Activity

The compound could potentially be used in the treatment of pain and inflammation, as similar compounds have been found to exhibit analgesic and anti-inflammatory activities .

Antioxidant Activity

Compounds with a similar structure have been found to exhibit antioxidant activity . This suggests that “2,4-difluoro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide” could potentially be used as an antioxidant.

Antiviral Activity

The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold has been associated with antiviral activity . This indicates that the compound could potentially be used in the treatment of viral infections.

Enzyme Inhibition

Compounds with a similar structure have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . This suggests that “2,4-difluoro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide” could potentially be used as an enzyme inhibitor.

Antitubercular Agents

The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold has been associated with antitubercular activity . This indicates that the compound could potentially be used in the treatment of tuberculosis.

Treatment of Cardiovascular Disorders

The compound exhibits activities as RORγt inverse agonists , which are known to have potential therapeutic applications in the treatment of cardiovascular disorders .

Safety and Hazards

The safety and hazards associated with this compound would depend on its structure and the specific biological effects it has . As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future research directions for this compound could involve further studies to elucidate its biological activities, potential therapeutic uses, and mechanism of action . Additionally, new synthetic routes could be explored to improve its synthesis .

properties

IUPAC Name

2,4-difluoro-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F2N5O2/c21-14-6-7-15(16(22)12-14)20(28)23-10-11-29-18-9-8-17-24-25-19(27(17)26-18)13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMYGBCTUZUWQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-difluoro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-difluoro-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide
Reactant of Route 2
Reactant of Route 2
2,4-difluoro-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide
Reactant of Route 3
Reactant of Route 3
2,4-difluoro-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide
Reactant of Route 4
Reactant of Route 4
2,4-difluoro-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide
Reactant of Route 5
Reactant of Route 5
2,4-difluoro-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide
Reactant of Route 6
2,4-difluoro-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.